

# Application Note: Determination of Degree of Labeling for DiSulfo-ICG Maleimide Conjugates

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## Compound of Interest

Compound Name: *DiSulfo-ICG maleimide*

Cat. No.: *B12388925*

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

The Degree of Labeling (DOL), also known as the Degree of Substitution (DOS), is a critical quality attribute for bioconjugates, such as fluorescently labeled antibodies. It represents the average number of dye molecules covalently attached to a single protein molecule.<sup>[1][2]</sup> Accurate DOL determination is essential for ensuring batch-to-batch reproducibility, optimizing conjugate performance, and understanding its biological activity.<sup>[3]</sup> An insufficient DOL can lead to a weak signal, while an excessive DOL can cause fluorescence quenching and potentially alter the protein's structure and function.<sup>[3][4]</sup> For most antibodies, an optimal DOL is typically between 2 and 10.<sup>[1][3][5]</sup>

This application note provides a detailed protocol for conjugating **DiSulfo-ICG maleimide** to proteins (specifically IgG antibodies) via thiol-maleimide chemistry and calculating the final DOL using UV-Vis spectrophotometry. The maleimide group reacts specifically with free sulfhydryl (thiol) groups on cysteine residues, forming a stable thioether bond.<sup>[6]</sup>

## Quantitative Data for DOL Calculation

Accurate calculation of the DOL relies on several key physical constants. The values required for a typical IgG antibody and DiSulfo-ICG dye are summarized below.

Parameter	Symbol	Value	Unit
Molar Extinction Coefficient of IgG at 280 nm	$\epsilon_{\text{protein}}$	210,000	$\text{M}^{-1}\text{cm}^{-1}$
Molecular Weight of IgG	$\text{MW}_{\text{protein}}$	150,000	g/mol (Da)
Molar Extinction Coefficient of DiSulfo-ICG at $\lambda_{\text{max}}$	$\epsilon_{\text{dye}}$	223,000	$\text{M}^{-1}\text{cm}^{-1}$
Maximum Absorbance Wavelength of DiSulfo-ICG	$\lambda_{\text{max}}$	~787	nm
Correction Factor for DiSulfo-ICG at 280 nm	$\text{CF}_{280}$	0.07	$(A_{280} / A_{\text{max}})$

Table 1: Physical constants required for DOL calculation. Values for DiSulfo-ICG are based on Indocyanine Green (ICG), which has nearly identical spectral properties. Molar extinction coefficient and molecular weight for IgG are widely accepted typical values.[\[1\]](#)[\[5\]](#)[\[7\]](#)[\[8\]](#)

## Experimental Protocols

### Part A: Protein Preparation (Reduction of Disulfide Bonds)

For conjugation via maleimide chemistry, free thiol (-SH) groups are required. In many proteins like IgG, cysteine residues exist as oxidized disulfide bonds (-S-S-), which do not react with maleimides.[\[9\]](#)[\[10\]](#) Therefore, a reduction step is often necessary to generate reactive free thiols.

Materials:

- IgG antibody solution (2-10 mg/mL)

- Tris(2-carboxyethyl)phosphine (TCEP)
- Degassed conjugation buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.0-7.5)
- Inert gas (Nitrogen or Argon)

Procedure:

- Prepare the IgG solution at a concentration of 2-10 mg/mL in a degassed conjugation buffer.  
[5]
- To reduce disulfide bonds, add a 10-fold molar excess of TCEP to the protein solution.
- Flush the vial with an inert gas (e.g., nitrogen or argon) to prevent re-oxidation of thiols, and cap the vial tightly.[9]
- Incubate the mixture for 30-60 minutes at room temperature.
- Crucially, do not remove the TCEP. TCEP is phosphine-based and does not contain thiols, so it will not compete with the protein for reaction with the maleimide dye. If using a thiol-containing reducing agent like DTT, it must be removed via dialysis or a desalting column before adding the maleimide dye.[11]

## Part B: DiSulfo-ICG Maleimide Conjugation

Materials:

- Reduced IgG solution (from Part A)
- **DiSulfo-ICG maleimide**
- Anhydrous Dimethyl sulfoxide (DMSO)

Procedure:

- Allow the vial of **DiSulfo-ICG maleimide** to warm to room temperature.
- Prepare a 10 mM stock solution of the dye by dissolving it in anhydrous DMSO. Vortex briefly to ensure it is fully dissolved.[5][12] This stock solution should be used promptly.

- While gently stirring the reduced protein solution, add the dye stock solution to achieve a final dye-to-protein molar ratio of 10:1 to 20:1.[\[11\]](#) For initial experiments, testing several ratios (e.g., 5:1, 10:1, 20:1) is recommended to determine the optimal condition.[\[5\]](#)
- Flush the reaction vial with inert gas, cap it, and protect it from light.
- Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring or rocking.[\[8\]](#)

## Part C: Conjugate Purification

It is essential to remove any non-conjugated **DiSulfo-ICG maleimide** before spectrophotometric analysis, as free dye will interfere with absorbance measurements and lead to an inaccurate DOL calculation.[\[3\]](#)[\[4\]](#)

Materials:

- Conjugation reaction mixture (from Part B)
- Gel filtration / desalting column (e.g., Sephadex G-25)
- Elution buffer (e.g., PBS, pH 7.2-7.4)

Procedure:

- Equilibrate a Sephadex G-25 desalting column with elution buffer according to the manufacturer's instructions.
- Carefully load the entire reaction mixture onto the top of the column resin.
- Allow the sample to enter the resin bed, then begin eluting with buffer.
- The labeled protein conjugate is larger and will elute first as a colored band. The smaller, unconjugated dye molecules will be retained longer and elute later.
- Collect the fractions containing the purified, colored conjugate and pool them. The purified conjugate is now ready for analysis.[\[12\]](#)

## Part D: Spectrophotometric Measurement and DOL Calculation

Procedure:

- Using a UV-Vis spectrophotometer and a quartz cuvette, measure the absorbance of the purified conjugate solution at two wavelengths:
  - 280 nm ( $A_{280}$ ), the absorbance maximum for proteins.
  - ~787 nm ( $A_{max}$ ), the absorbance maximum for DiSulfo-ICG.
- If the absorbance reading at either wavelength is above 2.0, dilute the sample with buffer, re-measure, and record the dilution factor (DF) for use in the calculations.[\[3\]](#)
- Calculate the DOL using the formulas below.

Calculation Formula:

The Degree of Labeling is the molar ratio of the dye to the protein.

$$\text{DOL} = [\text{Concentration of Dye}] / [\text{Concentration of Protein}]$$

The concentrations are determined using the Beer-Lambert law ( $A = \epsilon cl$ ).

Step 1: Calculate the Protein Concentration The dye also absorbs light at 280 nm, so its contribution must be subtracted from the  $A_{280}$  reading. The correction factor ( $CF_{280}$ ) accounts for this.[\[7\]](#)

$$\text{Corrected } A_{280} = A_{280} - (A_{max} \times CF_{280})$$

$$\text{Protein Concentration (M)} = (\text{Corrected } A_{280} \times DF) / \epsilon_{\text{protein}}$$

Step 2: Calculate the Dye Concentration

$$\text{Dye Concentration (M)} = (A_{max} \times DF) / \epsilon_{\text{dye}}$$

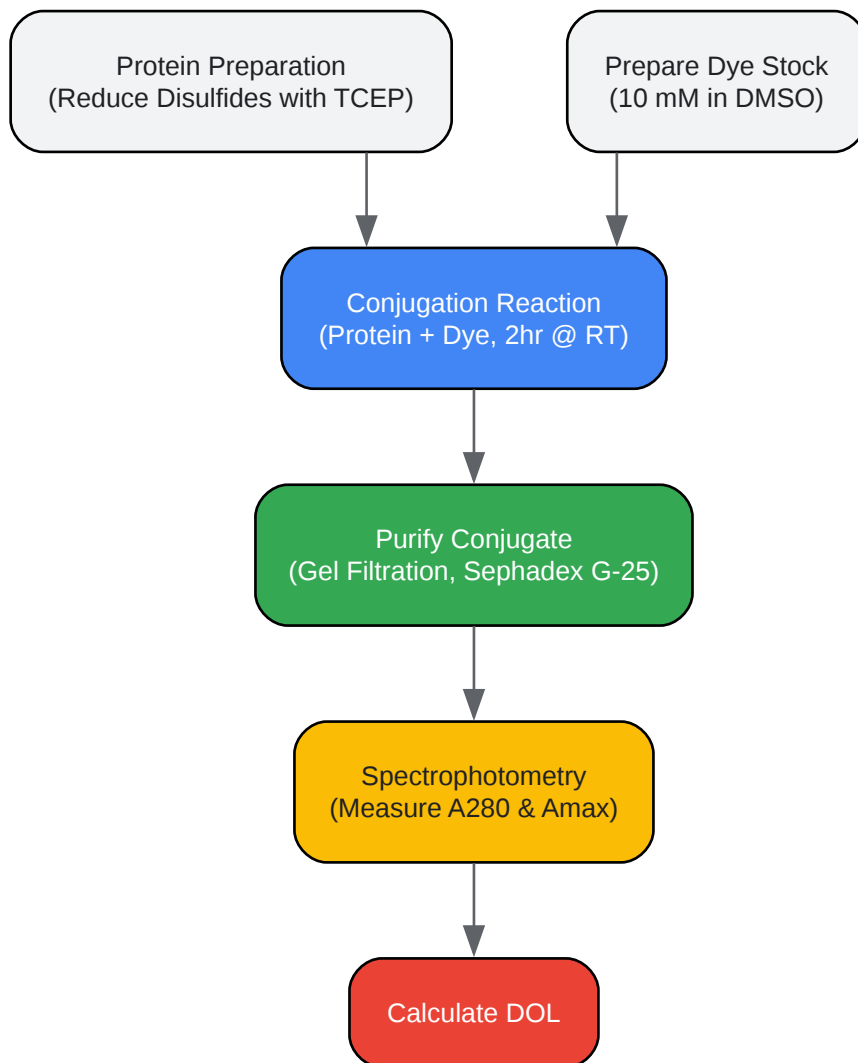
Step 3: Calculate the Final DOL

$$\text{DOL} = (A_{\text{max}} \times \epsilon_{\text{protein}}) / ((A_{280} - (A_{\text{max}} \times \text{CF}_{280})) \times \epsilon_{\text{dye}})$$

(Note: The dilution factor DF cancels out in the final combined formula).

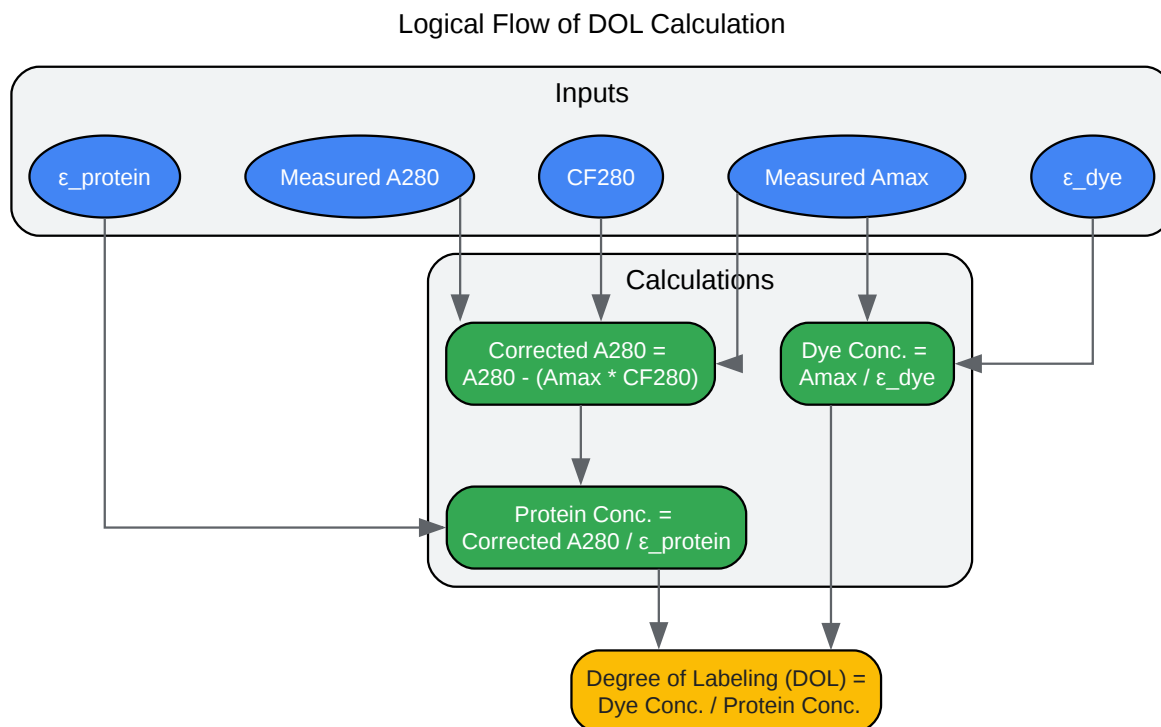
## Visualized Workflows and Logic

### Experimental Workflow for DiSulfo-ICG Conjugation and DOL Calculation



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Caption: Workflow from protein preparation to final DOL calculation.



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Caption: Relationship of variables in the DOL calculation formula.

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